N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Description
N-{5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a structurally complex molecule featuring:
- A 1,3,4-thiadiazole core substituted at the 2-position with a thiophene-2-carboxamide group.
- A sulfanyl (-S-) linkage at the 5-position of the thiadiazole, connected to a carbamoyl methyl group.
- The carbamoyl methyl group is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl moiety.
This compound belongs to a class of thiadiazole derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2S3/c17-9-4-3-8(16(18,19)20)6-10(9)21-12(25)7-28-15-24-23-14(29-15)22-13(26)11-2-1-5-27-11/h1-6H,7H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNPFQNOMYEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Phenyl Group: The thiadiazole-2-thiol is then reacted with 2-chloro-5-(trifluoromethyl)benzyl chloride in the presence of a base to form the corresponding thiadiazole derivative.
Formation of the Carbamoyl Group: The phenyl-substituted thiadiazole is then reacted with isocyanate to form the carbamoyl group.
Attachment of the Thiophene Ring: Finally, the thiophene-2-carboxylic acid is coupled with the carbamoyl-substituted thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that thiophene-2-carboxamide derivatives exhibit significant antitumor properties. For instance, compounds derived from the anthraquinone scaffold have shown efficacy against various human tumor cell lines. Specifically, one derivative demonstrated potent activity against K562 chronic myelogenous leukemia cells, inducing apoptosis through mechanisms involving caspase activation and mitochondrial damage . The presence of sulfur in the structure is believed to enhance these antitumor effects.
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Studies have shown that thiophene-2-carboxamide derivatives can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Compounds exhibiting strong binding interactions with target proteins have been identified, showing promise as novel antibacterial agents against resistant strains .
Chemical Synthesis and Structural Insights
The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves several steps that include the formation of thiadiazole and thiophene rings. Computational studies using density functional theory (DFT) have provided insights into the geometrical parameters and electronic properties of these compounds, facilitating the design of more effective derivatives .
Case Study 1: Antitumor Efficacy
A study demonstrated that a specific thiophene-2-carboxamide derivative induced significant cytotoxicity in cancer cell lines at low micromolar concentrations. The mechanism involved mitochondrial targeting and subsequent apoptotic signaling pathways .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial efficacy of a series of thiophene derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited high potency against β-lactamase-producing strains, highlighting their potential as alternatives to traditional antibiotics .
Data Tables
| Property | Value/Description |
|---|---|
| Antitumor Activity | Induces apoptosis in K562 cells |
| Minimum Inhibitory Concentration (MIC) | Varies by compound; some show submicromolar efficacy |
| Binding Interactions | Strong hydrogen bonding with target proteins |
| Synthesis Method | Multi-step synthesis involving thiadiazole and thiophene rings |
Mechanism of Action
The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors that contain sulfur or are involved in sulfur metabolism.
Pathways: It may affect pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing key substituents and bioactivity:
Key Observations:
Substituent Diversity at Position 5 :
- The target compound’s carbamoyl methyl group with a 2-chloro-5-CF3-Ph substituent distinguishes it from simpler analogs like 4a (methylthio group) . This likely enhances steric bulk and electron-withdrawing effects, improving receptor interactions.
- Compound 7b replaces the thiadiazole with a thiazole core, demonstrating that heterocycle choice impacts potency (IC50 = 1.61 µg/mL) .
Carboxamide Variations :
- The thiophene-2-carboxamide in the target compound contrasts with phenylcarboxamide (4a) or oxazole derivatives (11), which may alter solubility and π-π stacking interactions .
- The 5-nitrothiophene group in ’s compound introduces strong electron-withdrawing effects, correlating with antibacterial activity .
Bioactivity Trends: Chloro and trifluoromethyl groups are recurrent in active compounds (e.g., 7b, 11), suggesting their role in enhancing cytotoxicity or target affinity .
Pharmacological Implications
- Anticancer Potential: The target’s chloro-CF3-Ph group mirrors substituents in compound 7b, which showed nanomolar-level cytotoxicity .
- Antibacterial Activity : ’s nitrothiophene derivative suggests electron-deficient aromatic systems may enhance antibacterial effects, a trait shared with the target’s trifluoromethyl group .
- Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, extending half-life compared to methoxy or nitro analogs .
Biological Activity
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a compound that integrates thiophene and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The key components include:
- Thiadiazole ring : Known for antimicrobial and anticancer properties.
- Thiophene ring : Recognized for its electron-rich characteristics and bioisosteric properties.
- Chloro and trifluoromethyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Thiophene derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For instance:
- A study demonstrated that thiophene derivatives showed considerable inhibition against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
Anticancer Activity
The anticancer potential of thiophene-based compounds has gained attention due to their ability to induce apoptosis in cancer cells. For example:
- In vitro studies revealed that related thiophene carboxamides triggered apoptosis in K562 chronic myelogenous leukemia cells through the activation of caspases and disruption of mitochondrial membrane potential . This suggests a mechanism involving mitochondrial pathways, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Compounds containing thiophene rings have also shown promise in mitigating inflammatory responses. Research indicates:
- Certain thiophene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This activity is crucial for developing treatments for conditions such as arthritis and other inflammatory disorders.
Study 1: Synthesis and Evaluation of Thiophene Derivatives
A study synthesized various thiophene derivatives, including the target compound. The derivatives were evaluated for their biological activities using assays against bacterial strains and cancer cell lines. The results indicated that modifications to the thiophene structure significantly impacted both antibacterial and anticancer activities .
| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Compound A | 16 | 25 |
| Compound B | 32 | 15 |
| Target Compound | 8 | 10 |
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the SAR of thiophene carboxamides. It was found that the presence of specific substituents like chloro or trifluoromethyl groups enhanced the compounds' potency against cancer cell lines compared to unsubstituted analogs .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation, leading to cell lysis.
- Modulation of Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory processes.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step reactions, including thiadiazole core formation and sulfanyl linkage introduction. A typical approach uses cyclization of intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of hydrazinecarboxamides to isothiocyanato intermediates) and reaction time to minimize byproducts like elemental sulfur.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Use 1H and 13C NMR to confirm the presence of key functional groups (e.g., trifluoromethyl, thiadiazole, and carboxamide moieties) . X-ray crystallography is recommended for resolving the 3D structure, particularly to verify the spatial arrangement of the thiophene-2-carboxamide and thiadiazole rings . Purity assessment via HPLC (≥95%) ensures minimal impurities from incomplete cyclization or oxidation side reactions.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Screen for antimicrobial activity using in vitro assays (e.g., broth microdilution against S. aureus or E. coli) and antitumor potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results to structurally similar 1,3,4-thiadiazole derivatives, which often exhibit IC50 values in the 10–50 µM range .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the thiadiazole ring, potentially improving interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT calculations) can quantify its effect on charge distribution and molecular polarity . Experimentally, replace the -CF3 group with -CH3 or -Cl to assess its role in binding affinity via SAR studies.
Q. What mechanisms explain contradictory bioactivity data across similar thiadiazole derivatives?
Discrepancies in antimicrobial or antitumor efficacy may arise from differences in substituent positioning (e.g., para vs. ortho chloro groups) or solubility. For example, bulkier substituents on the phenyl ring can hinder membrane permeability, reducing activity despite favorable in vitro binding . Validate hypotheses using logP measurements and molecular docking simulations.
Q. How stable is the compound under physiological conditions (e.g., pH 7.4, 37°C)?
Conduct stability studies in PBS buffer with LC-MS monitoring. The sulfanyl (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones over time. Add antioxidants (e.g., ascorbic acid) to incubation media to mitigate degradation . Compare degradation half-lives with analogs lacking the sulfanyl group to isolate stability challenges.
Q. What strategies can improve its pharmacokinetic profile for in vivo testing?
Modify the carboxamide group to enhance bioavailability. For instance, pro-drug formulations (e.g., ester derivatives) may improve intestinal absorption. Pharmacokinetic modeling using tools like GastroPlus can predict absorption rates based on logD and pKa values .
Methodological Considerations
Q. How to resolve conflicting crystallographic data for thiadiazole-thiophene hybrids?
If X-ray data conflicts with computational models (e.g., bond angles or torsion mismatches), re-examine crystallization solvents. Polar solvents like DMF may induce conformational changes versus acetonitrile . Validate with solid-state NMR to assess packing effects.
Q. What analytical techniques are critical for detecting degradation products?
High-resolution mass spectrometry (HRMS) identifies sulfoxide/sulfone byproducts, while IR spectroscopy tracks carbonyl group stability. Pair with in silico fragmentation tools (e.g., MassFrontier) to predict degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
